molecular formula C23H24N2O5S B247886 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine

1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247886
M. Wt: 440.5 g/mol
InChI Key: XQUIQAZHZFBKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the activity of prostaglandins. This leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also exhibits antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. However, its limitations include the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine. These include the development of new drugs for the treatment of various diseases, the investigation of its potential applications in the field of neuroprotection, and the exploration of its potential as an anti-cancer agent.
In conclusion, 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy, and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 4-methoxyphenylsulfonyl chloride with 2-naphthylacetic acid, followed by the reaction with piperazine. The product is then purified through recrystallization to obtain a pure compound.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H24N2O5S/c1-29-20-8-10-22(11-9-20)31(27,28)25-14-12-24(13-15-25)23(26)17-30-21-7-6-18-4-2-3-5-19(18)16-21/h2-11,16H,12-15,17H2,1H3

InChI Key

XQUIQAZHZFBKDW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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